(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a synthetic steroidal compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton derived from pregnane. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Oxidation: Introduction of the 3-oxo group through oxidation reactions.
Hydroxylation: Introduction of hydroxyl groups at the 11 and 20 positions.
Aldehyde Formation: Formation of the 21-aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups or the aldehyde group.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. It may modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (11β,17E)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
- (11β,17E)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
Uniqueness
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its dual hydroxyl groups and aldehyde functionality make it a versatile intermediate for further chemical modifications and applications.
Properties
CAS No. |
105562-12-7 |
---|---|
Molecular Formula |
C₂₁H₂₈O₄ |
Molecular Weight |
344.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.